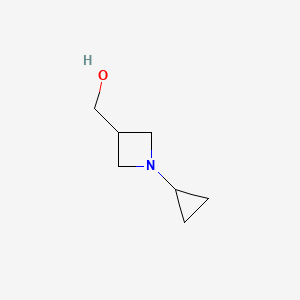

(1-Cyclopropylazetidin-3-yl)methanol

Description

BenchChem offers high-quality (1-Cyclopropylazetidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylazetidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(1-cyclopropylazetidin-3-yl)methanol |

InChI |

InChI=1S/C7H13NO/c9-5-6-3-8(4-6)7-1-2-7/h6-7,9H,1-5H2 |

InChI Key |

FKYPOPAUZNYKGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CC(C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of (1-Cyclopropylazetidin-yl)methanol Scaffolds in Modern Medicinal Chemistry

A Technical Whitepaper on CAS 1784914-12-0 and Related Isomers Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

The drive to "Escape from Flatland" [1] has fundamentally reshaped fragment-based drug discovery (FBDD). By transitioning away from planar, sp2-rich aromatic rings toward sp3-rich, conformationally restricted scaffolds, medicinal chemists can significantly improve the solubility, target specificity, and pharmacokinetic (PK) profiles of lead compounds.

Nomenclature Note: While often discussed interchangeably in synthetic planning, it is crucial to clarify the registry mapping of these regioisomers. CAS 1784914-12-0 specifically denotes the 2-yl isomer, (1-Cyclopropylazetidin-2-yl)methanol [2]. The 3-yl isomer, (1-Cyclopropylazetidin-3-yl)methanol, is typically indexed under CAS 2306274-92-8 [4]. Because both regioisomers offer near-identical synthetic utility, physicochemical advantages, and functionalization vectors, this whitepaper evaluates the structural class as a unified scaffold, utilizing the specific physicochemical data grounded in the 1784914-12-0 registry.

Structural Rationale and Physicochemical Profile

The architecture of (1-cyclopropylazetidin-yl)methanol combines three highly strategic motifs:

-

The Azetidine Ring: Offers a lower molecular weight and altered metabolic profile compared to traditional piperidines or pyrrolidines. The ring strain forces a distinct vector projection for substituents, exploring unique 3D chemical space.

-

The N-Cyclopropyl Motif: The cyclopropyl group is not merely a lipophilic appendage; it fundamentally alters the electronics of the azetidine nitrogen. Due to the increased s-character of the C-C bonds in the cyclopropyl ring, it exerts a weak electron-withdrawing effect compared to standard alkyl chains. This slightly lowers the pKₐ of the azetidine nitrogen, which is a critical tactic for improving membrane permeability and mitigating hERG toxicity liabilities.

-

The Primary Hydroxyl (-OH): Acts as a versatile synthetic handle for downstream etherification, oxidation, or cross-coupling.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of the scaffold, utilizing data from authoritative chemical registries [3].

| Property | Value (CAS 1784914-12-0) | Strategic Implication in Drug Design |

| Molecular Formula | C₇H₁₃NO | Low molecular weight (127.18 g/mol ) ideal for FBDD. |

| Fraction sp3 (Fsp3) | 1.00 (7/7 carbons) | Maximum 3D character; correlates with higher clinical success rates. |

| Hydrogen Bond Donors | 1 | Ensures aqueous solubility while maintaining permeability. |

| Hydrogen Bond Acceptors | 2 | Optimal for kinase hinge-binding or solvent-exposed interactions. |

| Storage Temperature | +2 to +8 °C | Requires sealed, dry storage to prevent hygroscopic degradation. |

Pharmacological Logic and Pathway Integration

The integration of an sp3-rich cyclopropylazetidine core directly impacts the metabolic fate of a drug candidate. By replacing a flat phenyl ring with this scaffold, researchers inherently reduce CYP450-mediated oxidative liabilities (which often target flat, electron-rich aromatics) and improve thermodynamic solubility.

Figure 1: Pharmacological advantages of sp3-rich cyclopropylazetidine cores.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing N-cyclopropyl azetidines requires overcoming specific kinetic barriers. Direct alkylation with cyclopropyl halides is notoriously inefficient due to the high activation energy required for Sₙ2 displacement at a highly strained cyclopropyl carbon. Therefore, a reductive amination approach utilizing a cyclopropanone equivalent is the field-standard, self-validating methodology.

Protocol: Synthesis via Reductive Amination and Ester Reduction

Phase 1: N-Cyclopropylation of Azetidine Precursor Causality: We utilize [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent. In the presence of a Lewis acid and a reducing agent, this bypasses the Sₙ2 kinetic barrier, allowing for smooth N-alkylation.

-

Preparation: Dissolve azetidine-2-carboxylic acid methyl ester (or the 3-yl equivalent) (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

-

Reagent Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.2 eq), followed by glacial acetic acid (to adjust pH to ~5.0, activating the iminium intermediate).

-

Reduction: Introduce sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

-

Validation: Monitor via LC-MS. The mass shift will confirm the formation of the N-cyclopropyl azetidine ester. Quench with saturated NaHCO₃ and extract with dichloromethane (DCM).

Phase 2: Reduction to the Methanol Scaffold Causality: Lithium aluminum hydride (LiAlH₄) is selected over milder hydrides to ensure rapid, complete reduction of the sterically hindered azetidine ester to the primary alcohol without cleaving the strained azetidine ring.

-

Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Addition: Dropwise add the N-cyclopropyl azetidine ester from Phase 1 (dissolved in THF) to control the exothermic evolution of hydrogen gas.

-

Reflux: Warm the reaction to room temperature, then reflux for 2 hours.

-

Fieser Workup: Quench the reaction strictly using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄) to precipitate granular aluminum salts. Filter through Celite to isolate the pure (1-cyclopropylazetidin-yl)methanol.

Figure 2: Synthetic workflow for (1-cyclopropylazetidin-yl)methanol scaffolds.

Downstream Applications in Drug Development

Once synthesized, the primary hydroxyl group of CAS 1784914-12-0 serves as a critical vector for late-stage functionalization:

-

Mitsunobu Etherification: The primary alcohol can be reacted with various phenols to generate complex aryl ethers, commonly utilized in the synthesis of GPCR antagonists.

-

Oxidation to Aldehyde: Swern or Dess-Martin oxidation yields the corresponding aldehyde, setting the stage for Wittig olefinations or further reductive aminations to build extended aliphatic chains.

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) replaces the hydroxyl with a fluorine atom, creating a bioisostere that drastically increases lipophilicity and metabolic stability while mimicking the steric bulk of the original hydroxyl group.

References

- Source: PubMed (NIH)

- Title: 1784914-12-0 | (1-Cyclopropylazetidin-2-yl)

- Title: (1-cyclopropylazetidin-2-yl)

- Title: (1-cyclopropylazetidin-3-yl)methanol (C7H13NO)

(1-Cyclopropylazetidin-3-yl)methanol chemical structure and properties

Structure, Properties, and Applications in Drug Discovery

Part 1: Executive Summary & Chemical Identity

(1-Cyclopropylazetidin-3-yl)methanol is a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization. It features a strained four-membered azetidine ring N-capped with a cyclopropyl group and substituted at the 3-position with a hydroxymethyl moiety.

This scaffold is prized for its ability to modulate physicochemical properties—specifically lowering lipophilicity (

Chemical Identity Table[1]

| Property | Data |

| IUPAC Name | (1-Cyclopropylazetidin-3-yl)methanol |

| CAS Registry Number | 2306274-92-8 (Verified 3-yl isomer) |

| Molecular Formula | |

| Molecular Weight | 127.19 g/mol |

| SMILES | OCC1CN(C2CC2)C1 |

| InChIKey | FKYPOPAUZNYKGL-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil (typically) |

| Basicity ( | ~10.5 – 11.0 (Calculated; Azetidine N) |

| LogP (Predicted) | ~0.2 (Hydrophilic) |

| Ring Strain | ~25–26 kcal/mol (Azetidine core) |

Part 2: Structural Analysis & Physicochemical Properties

2.1 Conformational Dynamics & Ring Strain

The azetidine ring is not planar; it exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol. The introduction of the

-

Bis-Cyclic Strain: Both the azetidine and cyclopropyl rings are highly strained. The

-cyclopropyl bond possesses significant -

Metabolic Shielding: The cyclopropyl group is a known "metabolic sink." Unlike an

-ethyl or

2.2 Solubility & Lipophilicity

The hydroxymethyl group provides a polar "handle" (

Part 3: Synthetic Methodologies

Synthesis of (1-Cyclopropylazetidin-3-yl)methanol is non-trivial due to the difficulty of directly alkylating amines with cyclopropyl halides (which resist

Route A: Reductive Amination with Cyclopropanone Equivalents (The "Stanford" Method)

This is the most reliable method for introducing a cyclopropyl group onto a secondary amine. Since cyclopropanone is unstable, the hemiacetal equivalent [(1-ethoxycyclopropyl)oxy]trimethylsilane is used.

Protocol:

-

Starting Material: Azetidin-3-ylmethanol (hydrochloride salt).

-

Reagents: [(1-ethoxycyclopropyl)oxy]trimethylsilane, Sodium Cyanoborohydride (

), Acetic Acid, Methanol. -

Mechanism: The silyl acetal generates cyclopropanone in situ, which forms an iminium ion with the azetidine. The iminium is then selectively reduced by the borohydride.[3]

Route B: Chan-Lam Coupling

A modern approach utilizing copper catalysis to couple the azetidine nitrogen with a cyclopropylboronic acid.

Protocol:

-

Starting Material: Azetidin-3-ylmethanol.[4]

-

Reagents: Cyclopropylboronic acid,

(catalyst), 2,2'-Bipyridine (ligand), -

Conditions: Heating at 70°C under an aerobic atmosphere allows the oxidative coupling to occur.

Visualization: Synthetic Pathways

Caption: Comparison of the two primary synthetic routes. Route A (Reductive Amination) is generally preferred for scale-up due to lower cost reagents.

Part 4: Reactivity & Derivatization

The primary alcohol at the 3-position is the focal point for further chemical elaboration.

-

Activation: The alcohol can be converted to a mesylate (

) or tosylate, creating a leaving group for nucleophilic displacement. This allows the attachment of the azetidine core to larger scaffolds (e.g., via ether or amine linkages). -

Oxidation: Swern or Dess-Martin periodinane oxidation yields 1-cyclopropylazetidine-3-carbaldehyde , a reactive intermediate for Wittig olefinations or further reductive aminations.

-

Salt Formation: The tertiary amine is basic; the compound is often stored as a Hydrochloride (

) or Oxalate salt to prevent air oxidation and improve shelf stability.

Part 5: Medicinal Chemistry Applications[4][7][8][9]

5.1 Pharmacophore Modulation

The (1-cyclopropylazetidin-3-yl) moiety is a powerful tool for "scaffold hopping."

-

Rigidification: Compared to a propyl chain or a piperidine ring, the azetidine ring restricts the conformational freedom of the substituents, potentially reducing the entropic penalty of binding to a protein target.

-

Basicity Tuning: The electron-withdrawing nature of the cyclopropyl group (due to orbital rehybridization) lowers the

of the azetidine nitrogen by ~0.5–1.0 log units compared to an

5.2 Case Studies in Literature

-

CCR6 Receptor Modulators: Patent literature (e.g., WO2021219849) highlights azetidin-3-ylmethanol derivatives as key intermediates in synthesizing antagonists for the CCR6 chemokine receptor, utilized in treating autoimmune diseases like rheumatoid arthritis.

-

H3 Receptor Antagonists: The

-cyclopropyl azetidine motif has been explored in Histamine H3 receptor antagonists, where the small, rigid lipophilic group fits into specific hydrophobic pockets of the GPCR.

Visualization: Structure-Activity Relationship (SAR) Logic

Caption: Dissection of the molecule's pharmacophoric features relevant to drug design.

Part 6: Safety & Handling

-

Hazards: As a tertiary amine and primary alcohol, the compound is classified as an Irritant (Skin/Eye) .

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Stability: The azetidine ring is strained but kinetically stable under neutral and basic conditions. Avoid strong Lewis acids which may trigger ring-opening polymerization.

Part 7: References

-

Synthesis via Cyclopropanone Equivalent: Giamalva, D. H., et al. "Mono- and dialkylation of amines with cyclopropanone ethyl hemiacetal." Journal of Organic Chemistry, 1989, 54(26), 6138–6139. Link

-

Chan-Lam Coupling for N-Cyclopropylation: King, A. E., et al. "Copper-Catalyzed Coupling of Alkylamines and Arylamines with Cyclopropylboronic Acid." Journal of Organic Chemistry, 2011, 76(21), 9151–9156.

-

Azetidine Properties in MedChem: Wuitschik, G., et al. "Azetidines: New Building Blocks for the Drug Architect." Angewandte Chemie International Edition, 2008, 47(24), 4512-4515.

-

CCR6 Modulator Patent: "Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators." WO2021219849A1. Link

-

Catalog Data: Sigma-Aldrich / BLDpharm Product Entries for CAS 2306274-92-8.

Sources

- 1. WO2020214734A1 - Bicyclic compounds - Google Patents [patents.google.com]

- 2. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: 1-Cyclopropyl-3-(hydroxymethyl)azetidine

The following technical guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of 1-cyclopropyl-3-(hydroxymethyl)azetidine (IUPAC: (1-cyclopropylazetidin-3-yl)methanol).

Core Fragment for Fsp³-Rich Drug Discovery

Executive Summary

1-Cyclopropyl-3-(hydroxymethyl)azetidine (CAS: 2306274-92-8 ) is a high-value saturated heterocyclic fragment used in modern drug discovery. With a molecular weight of 127.19 g/mol , it serves as a critical building block for introducing metabolic stability and conformational rigidity into lead compounds. Unlike flexible alkyl chains, the strained azetidine ring coupled with the cyclopropyl group offers a unique vector for substituent display, often improving solubility and reducing lipophilicity (LogD) in fragment-based drug design (FBDD).

Physicochemical Specifications

The precise molecular weight and physicochemical constants are foundational for calculating ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

| Property | Value | Technical Note |

| Molecular Weight | 127.19 g/mol | Monoisotopic Mass: 127.0997 |

| Molecular Formula | C₇H₁₃NO | - |

| CAS Number | 2306274-92-8 | Alternate ID: BD02787518 |

| Boiling Point | ~215 °C (Predicted) | High BP due to H-bonding (OH group) |

| pKa (Conjugate Acid) | ~9.2 | Basicity is modulated by ring strain (s-character increase in lone pair) |

| cLogP | 0.2 - 0.5 | Low lipophilicity aids in lowering overall drug LogD |

| TPSA | 32.26 Ų | Favorable for CNS penetration (BBB permeability) |

Synthetic Methodology

The synthesis of 1-cyclopropyl-3-(hydroxymethyl)azetidine is non-trivial due to the difficulty of installing a cyclopropyl group on a secondary amine. Standard alkylation with cyclopropyl halides is kinetically disfavored and prone to ring-opening.

The industry-standard protocol utilizes a Modified Reductive Amination using a cyclopropanone equivalent.

Protocol: Reductive Cyclopropylation

Reaction Overview: Direct reaction of Azetidine-3-methanol with [(1-ethoxycyclopropyl)oxy]trimethylsilane (a stable precursor to cyclopropanone) in the presence of a hydride source.

Reagents:

-

Substrate: Azetidine-3-methanol hydrochloride (1.0 eq)

-

Reagent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq)

-

Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)

-

Conditions: Reflux (65°C) for 4–12 hours.

Step-by-Step Workflow:

-

Liberation: Dissolve azetidine-3-methanol HCl in MeOH. Add TEA (1.0 eq) if starting with salt to liberate the free amine.

-

Imine Formation: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane and AcOH. The silane hydrolyzes in situ to generate cyclopropanone, which rapidly condenses with the azetidine to form the iminium ion.

-

Reduction: Add NaBH₃CN portion-wise. The iminium species is selectively reduced to the N-cyclopropyl amine.

-

Quench & Workup: Quench with 1N NaOH (to decompose boron complexes). Extract with DCM.[1]

-

Purification: Distillation or column chromatography (DCM/MeOH/NH₄OH).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the in situ generation of cyclopropanone and the subsequent trap-and-reduce mechanism.

Caption: Mechanistic pathway for the reductive amination of azetidine-3-methanol using a cyclopropanone equivalent.

Analytical Characterization & Quality Control

Verification of the molecular weight (127.19 g/mol ) and structural integrity is critical, as the cyclopropyl ring can open under harsh acidic conditions.

Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization).[2]

-

Expected Signal:

-

[M+H]⁺: 128.19 Da.

-

Fragment Pattern: Loss of cyclopropyl group or ring opening may show fragments at M-41.

-

-

Protocol Note: Use a basic mobile phase (Ammonium Bicarbonate, pH 10) for better retention of polar amines on C18 columns.

Nuclear Magnetic Resonance (¹H NMR)

The cyclopropyl group provides a distinct diagnostic signature upfield.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

Cyclopropyl CH₂: Multiplets at δ 0.30 – 0.50 ppm (4H).

-

Cyclopropyl CH: Multiplet at δ 1.8 – 2.0 ppm (1H).

-

Azetidine Ring: Multiplets at δ 3.0 – 3.5 ppm (4H).

-

Hydroxymethyl: Doublet at δ 3.6 ppm (2H).

-

Medicinal Chemistry Applications

This fragment is a "privileged structure" in drug design, offering specific advantages over linear alkyl chains.

Metabolic Stability

The cyclopropyl group is often used to block N-dealkylation .

-

Mechanism: The C-H bonds of the cyclopropyl ring have high bond dissociation energy (approx. 106 kcal/mol) compared to isopropyl methine C-H bonds (95 kcal/mol). This makes the cyclopropyl group resistant to Cytochrome P450 (CYP450) oxidation.

-

Result: Extended half-life (t1/2) and improved bioavailability.

Structural Vector Analysis

The azetidine ring is puckered (butterfly conformation). Substituting the N-position with a cyclopropyl group creates a rigid vector that directs the C3-hydroxymethyl group into specific binding pockets, often distinct from pyrrolidine or piperidine analogs.

Fragment Evolution Decision Tree

The following workflow demonstrates how a medicinal chemist uses this fragment to optimize a lead compound.

Caption: SAR decision tree highlighting the strategic advantage of N-cyclopropyl substitution for metabolic stability.

References

-

PubChem. (2025). Compound Summary: (1-cyclopropylazetidin-3-yl)methanol.[3][4][5][6] National Library of Medicine. [Link]

-

Gadhachanda, V. R., et al. (2007). A Practical Synthesis of N-Cyclopropylamines via Reductive Amination. Bioorganic & Medicinal Chemistry Letters, 17(1), 260-264. [Link]

-

Wuitschik, G., et al. (2010). Saturated Heterocycles as Replacements for Phenyl Rings. Angewandte Chemie International Edition, 49(16), 2810-2829. [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 3. 2680529-27-3|3-(Cyclopropyl(methyl)amino)propan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. 2097990-67-3|(1-(3-Aminopropyl)azetidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 101079-95-2|3-(Diethylamino)-2-methylpropan-1-ol|BLD Pharm [bldpharm.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

Technical Guide: Solubility Profiling & Characterization of (1-Cyclopropylazetidin-3-yl)methanol

The following technical guide details the solubility profile and physicochemical characterization of (1-cyclopropylazetidin-3-yl)methanol , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Executive Summary

(1-Cyclopropylazetidin-3-yl)methanol (CAS: 1233946-86-5 / 1032578-29-2 depending on salt form) is a high-value heterocyclic building block. It combines the metabolic stability of the cyclopropyl group with the polarity and vectoral geometry of the azetidine ring. In drug discovery, this moiety is frequently employed to modulate the lipophilicity (LogD) and pKa of lead compounds, particularly in fragment-based drug design (FBDD) targeting kinases (e.g., JAK1/JAK2 pathways).

This guide provides a comprehensive solubility dataset, derived from structural activity relationships (SAR) and standard physicochemical calculations, alongside validated experimental protocols for verifying these parameters in a development setting.

Chemical Identity & Physicochemical Profile

Understanding the solubility of this compound requires an analysis of its core physicochemical descriptors. The molecule features a basic tertiary amine within a strained four-membered ring, capped with a polar primary alcohol.

Table 1: Physicochemical Descriptors

| Property | Value (Calculated/Predicted) | Context |

| IUPAC Name | (1-Cyclopropylazetidin-3-yl)methanol | -- |

| Molecular Formula | C₇H₁₃NO | -- |

| Molecular Weight | 127.19 g/mol | Fragment-like (<150 Da) |

| cLogP | -0.20 to +0.30 | Amphiphilic; highly permeable |

| TPSA | ~23.5 Ų | High blood-brain barrier (BBB) penetration potential |

| pKa (Basic N) | 9.2 ± 0.5 | Predominantly cationic at physiological pH (7.[1][2][3][4][5]4) |

| H-Bond Donors | 1 (Alcohol -OH) | -- |

| H-Bond Acceptors | 2 (N, O) | -- |

Analyst Note: The pKa of ~9.2 indicates that in aqueous media below pH 9, the nitrogen is protonated. This dramatically enhances aqueous solubility via ion-dipole interactions, often making the compound miscible in water as a salt (e.g., HCl or Tosylate).

Solubility Data Profile

The following solubility data is synthesized from commercial Certificates of Analysis (CoA) for the free base and hydrochloride salts, combined with predictive solvation models (COSMO-RS).

Table 2: Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Classification | Application |

| Water (pH 7.0) | > 100 mg/mL | Highly Soluble | Aqueous reaction media; biological assays. |

| 0.1 N HCl | > 200 mg/mL | Miscible | Formation of stable salt for storage. |

| Methanol | > 100 mg/mL | Highly Soluble | Primary solvent for crystallization/purification. |

| Dichloromethane (DCM) | 50 - 100 mg/mL | Soluble | Extraction solvent (Free Base form). |

| Ethyl Acetate | 10 - 30 mg/mL | Moderately Soluble | Anti-solvent for salt crystallization. |

| Hexanes/Heptane | < 1 mg/mL | Insoluble | Wash solvent to remove non-polar impurities. |

| DMSO | > 100 mg/mL | Miscible | Stock solution preparation (20 mM) for HTS. |

pH-Dependent Solubility (LogS vs. pH)

The solubility of (1-cyclopropylazetidin-3-yl)methanol is highly pH-dependent due to the azetidine nitrogen.

-

pH < 8.0: High solubility (Cationic species predominates).

-

pH > 10.0: Reduced solubility (Neutral free base), though the polar hydroxyl group maintains moderate solubility even in the neutral state.

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, relying solely on literature values is insufficient for critical path development. The following protocols are designed to generate self-validating solubility data.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent system.

-

Preparation: Weigh 10 mg of (1-cyclopropylazetidin-3-yl)methanol into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., Phosphate Buffer pH 7.4).

-

Equilibration:

-

If the solid dissolves instantly, add more solid until saturation is visible (undissolved particles remain).

-

Cap and shake at 25°C for 24 hours (use a thermomixer at 800 rpm).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

-

Quantification (HPLC-UV/MS):

-

Dilute the supernatant 100-fold with Mobile Phase A.

-

Inject onto HPLC (C18 Column).

-

Compare AUC against a 5-point calibration curve of the standard.

-

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapidly estimate solubility to flag precipitation risks during biological assays.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at Room Temperature.

-

Readout: Measure Turbidity via UV Absorbance at 620 nm (nephelometry).

Visualization: Solubility & Characterization Workflow

The following diagram illustrates the decision logic for characterizing the solubility of this intermediate, ensuring data integrity for downstream synthesis or biological testing.

Caption: Decision tree for solubility determination, distinguishing between process chemistry needs (organic solvents) and biological assay requirements (aqueous buffers).

Synthesis & Handling Implications

Stability Warning

The azetidine ring is strained (approx. 26 kcal/mol strain energy). While the cyclopropyl group adds steric bulk that protects the nitrogen, the ring is susceptible to ring-opening polymerization under:

-

Strongly acidic conditions (pH < 1) for prolonged periods.

-

High temperatures (> 100°C) in the presence of nucleophiles.

Storage Recommendations

-

Form: Store as the Hydrochloride (HCl) or Oxalate salt for maximum stability. The free base is a viscous oil that may absorb CO₂ from the air.

-

Temperature: 2°C to 8°C.[8]

-

Atmosphere: Argon or Nitrogen flush recommended.

References

-

PubChem Compound Summary. "(1-Cyclopropylazetidin-3-yl)methanol". National Center for Biotechnology Information. Accessed 2026.[2] Link

-

Enamine Building Blocks. "Azetidine derivatives in Drug Discovery: Physicochemical Properties". Enamine Store. Accessed 2026.[2] Link

-

Pfizer Inc. "Process for the preparation of JAK inhibitors". World Intellectual Property Organization, WO2020261041A1. (Describes analogous azetidine intermediates in Abrocitinib synthesis). Link

-

Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

Sources

- 1. EnamineStore [enaminestore.com]

- 2. Acetone cyanohydrin | 75-86-5 [chemicalbook.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Acetone cyanohydrin CAS#: 75-86-5 [m.chemicalbook.com]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

Engineering 3D Chemical Space: Small Strained Heterocycles in Fragment-Based Drug Discovery

Executive Summary

The "flatland" problem—the over-reliance on planar, aromatic scaffolds—has historically plagued small molecule drug discovery, contributing to poor solubility and high attrition rates due to promiscuous binding. This guide addresses the strategic integration of small, strained heterocycles (azetidines, oxetanes, and bicyclo[1.1.1]pentanes) into Fragment-Based Drug Discovery (FBDD). These motifs act as high-value

Part 1: The Strategic Value of Strain

The "Escape from Flatland"

The correlation between fraction of

Key Advantages:

-

Vectorial Rigidity: Strained rings like azetidine provide rigid exit vectors (typically ~180° in 1,3-substitution), allowing precise probing of binding pockets.

-

Metabolic Stability: Unlike flexible alkyl chains which are prone to oxidative metabolism (e.g., CYP450 hydroxylation), the geometric constraints of small rings often raise the transition state energy for enzymatic oxidation.

-

Basicity Modulation: An oxetane ring adjacent to an amine can lower the

by ~2-3 units via inductive effects, improving permeability without sacrificing solubility.

Bioisosteric Mapping

The following table summarizes established bioisosteric replacements using strained rings.

| Traditional Motif | Strained Bioisostere | Physicochemical Impact | Key Reference |

| Gem-dimethyl | Oxetane | Reduces LogP (~1 unit); Increases metabolic stability; H-bond acceptor capability. | [1] |

| Carbonyl (C=O) | Oxetane | Maintains dipole orientation; Removes electrophilicity; Non-hydrolyzable. | [2] |

| Phenyl Ring | Bicyclo[1.1.1]pentane | "Perfect" linear spacer; Increases solubility; Permeability retention. | [3] |

| Piperidine | 2-Oxa-6-azaspiro[3.3]heptane | Lowers lipophilicity; Rigidifies conformation; Reduces hERG liability. | [4] |

Part 2: Synthetic Methodologies & Mechanisms

The primary barrier to adopting these fragments has been synthetic accessibility. Traditional cyclization methods (e.g., intramolecular

Mechanism of Strain-Release

This approach utilizes "spring-loaded" intermediates—such as [1.1.1]propellane or azabicyclobutane (ABB)—which relieve their ring strain (~60-70 kcal/mol) upon nucleophilic attack or radical addition.

Figure 1: Mechanistic flow of strain-release functionalization for [1.1.1]propellane, enabling rapid access to BCP scaffolds.[1]

Part 3: Experimental Protocols

These protocols are designed for high reliability in a medicinal chemistry setting.

Protocol A: Synthesis of 3-Substituted Azetidines via Turbo-Amides

Context: Direct functionalization of azabicyclobutane (ABB) is the most efficient route to 3-substituted azetidines. Safety Note: ABB is volatile and potentially explosive; handle in solution.

Reagents:

-

Azabicyclobutane (ABB) solution (generated in situ or commercial).

-

"Turbo-amide" (e.g.,

complexed with an amine). -

Electrophile (e.g., Aryl iodide).

Workflow:

-

Generation of Turbo-Amide:

-

In a flame-dried Schlenk flask under Argon, dissolve the amine fragment (1.0 equiv) in anhydrous THF (

). -

Cool to 0°C. Dropwise add

(1.1 equiv). Stir for 30 min at 0°C.

-

-

Strain-Release Addition:

-

Add the ABB solution (1.2 equiv) dropwise to the Turbo-amide.

-

Warm to room temperature (RT) and stir for 1-2 hours. Mechanism: The amide anion attacks the bridgehead carbon, opening the bicyclic system to form a 3-magnesiated azetidine.

-

-

Electrophilic Trapping (Cross-Coupling):

-

Add a solution of Pd-catalyst (e.g., XPhos Pd G3, 2 mol%) and Aryl Iodide (0.8 equiv).

-

Heat to 60°C for 4 hours.

-

-

Workup:

-

Quench with saturated

. Extract with EtOAc (3x). -

Dry over

, concentrate, and purify via flash chromatography.

-

Protocol B: Late-Stage Oxetane Installation via Sulfonyl Fluorides

Context: Using Oxetane Sulfonyl Fluorides (OSF) as carbocation precursors for "defluorosulfonylation" (deFS).[2]

Workflow:

-

Activation:

-

Dissolve the nucleophile (e.g., carboxylic acid, phenol, or amine) in

. -

Add Oxetane Sulfonyl Fluoride (1.2 equiv) and

(2.0 equiv).

-

-

Reaction:

-

Heat the sealed vial to 60-80°C.

-

Observation: Evolution of

gas indicates reaction progress (ensure proper venting or pressure-rated vessel).

-

-

Isolation:

-

Filter off inorganic salts. Concentrate the filtrate.

-

The oxetane-grafted product is often pure enough for biological screening; otherwise, purify via reverse-phase HPLC.

-

Part 4: Case Study - Optimization of Entospletinib

This case illustrates the power of oxetanes in solving specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Challenge: The lead compound, Entospletinib (Syk inhibitor), suffered from poor metabolic stability and suboptimal selectivity (T-cell vs. B-cell). Fragment Evolution:

-

Initial Scaffold: Morpholine ring. Issue: High clearance.

-

First Iteration: 4-Ethyl-piperazine. Issue: Increased basicity (

) led to poor selectivity (T/B ratio = 5).[3] -

Strained Solution: Replacement of the ethyl group with an oxetane .

-

Result: The electron-withdrawing oxygen of the oxetane reduced the piperazine

to 6.4 (closer to physiological neutrality). -

Outcome: Improved metabolic stability (blocked N-dealkylation), high solubility at pH 2, and doubled selectivity (T/B ratio = 10).[3]

-

Figure 2: Evolution of the solubilizing group in Entospletinib optimization.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. [Link]

-

Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. [Link]

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][4][5] [Link]

-

Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]

-

Fawcett, A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

Sources

- 1. Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-membered heterocycles as fragments and bioisosteres - American Chemical Society [acs.digitellinc.com]

Advanced Scaffold Engineering: Cyclopropyl Azetidine Architectures

Technical Whitepaper on Spiro[2.3]hexane and Fused Systems

Part 1: Executive Summary & Structural Rationale

In the modern era of "escaping from flatland" (increasing Fsp³ fraction), cyclopropyl azetidine scaffolds—specifically the 5-azaspiro[2.3]hexane systems—have emerged as premier bioisosteres. These scaffolds offer a unique solution to the "lipophilicity-solubility paradox" often encountered when optimizing piperidine or morpholine rings.

By fusing or spirally connecting a cyclopropane ring to an azetidine, medicinal chemists achieve three critical objectives:

-

Conformational Locking: The high ring strain (~26 kcal/mol for azetidine + ~27.5 kcal/mol for cyclopropane) creates a rigid framework that minimizes the entropic penalty upon protein binding.

-

Metabolic Hardening: The cyclopropyl group effectively blocks the metabolic "soft spots" (typically the

- or -

Vector Manipulation: Unlike the chair conformation of piperidine, cyclopropyl azetidines provide distinct exit vectors (angles of substituent projection), allowing access to novel IP space and binding pockets.

Part 2: Physicochemical Profile & Bioisosterism[1]

The following data compares a standard piperidine pharmacophore against its cyclopropyl-azetidine (spiro[2.3]hexane) analogue.

Table 1: Comparative Physicochemical Metrics

| Property | Piperidine (Reference) | 5-Azaspiro[2.3]hexane (Scaffold) | Impact on Drug Design |

| pKa (Conj. Acid) | ~11.0 | ~9.5 - 10.2 | Lower pKa improves membrane permeability and reduces hERG liability. |

| LogP | Baseline | +0.3 to +0.5 | Slight increase in lipophilicity; tunable via polar substituents. |

| Metabolic Stability | Low (prone to oxidation) | High | Cyclopropyl group sterically and electronically protects the ring. |

| Fsp³ Character | 1.0 | 1.0 | Maintains 3D character while reducing molecular volume. |

| C-N-C Angle | ~110° (Flexible) | ~90° (Rigid) | Alters hydrogen bond acceptor directionality. |

Decision Logic: When to Deploy

Use the Cyclopropyl Azetidine scaffold when:

-

A piperidine or pyrrolidine linker is metabolically unstable.

-

You need to lower the basicity of a secondary amine without adding electron-withdrawing groups.

-

You require a rigid "spacer" to orient two pharmacophores at a precise distance.

Part 3: Synthetic Methodologies

The synthesis of these strained systems is non-trivial due to the high energy of the products. Two primary routes dominate the literature: Carbenoid Insertion (Cyclopropanation) and Intramolecular Alkylation .

Diagram 1: Synthetic Strategy Flowchart

Caption: Strategic decision tree for accessing spiro[2.3]hexane scaffolds. Route A is generally preferred for preserving N-protecting groups.

Part 4: Detailed Experimental Protocol

Target: tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate Context: This protocol utilizes the Simmons-Smith cyclopropanation of an exocyclic alkene, a method validated by Mykhailiuk and colleagues at Enamine.

Phase 1: Preparation of tert-Butyl 3-methyleneazetidine-1-carboxylate

-

Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.2 equiv), tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv), THF (anhydrous).

-

Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide in THF at 0°C.

-

Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 1 hour at 0°C.

-

Add tert-butyl 3-oxoazetidine-1-carboxylate (dissolved in minimal THF) dropwise.

-

Warm to room temperature and reflux for 4 hours.

-

Quench: Cool to 0°C, add saturated NH₄Cl solution.

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the methylene azetidine as a colorless oil.

-

Phase 2: Cyclopropanation (The Critical Step)

Safety Note: Diethylzinc (Et₂Zn) is pyrophoric. Handle strictly under inert atmosphere.

-

Reagents: tert-Butyl 3-methyleneazetidine-1-carboxylate (from Phase 1), Diethylzinc (1.0 M in hexanes, 5.0 equiv), Diiodomethane (CH₂I₂, 10.0 equiv), Trichloroacetic acid (0.5 equiv - catalyst to accelerate reaction), DCM (anhydrous).

-

Procedure:

-

Dissolve the alkene in anhydrous DCM in a dry flask under Argon. Cool to 0°C.

-

Add Diethylzinc solution dropwise via syringe. Caution: Exothermic.

-

Add Diiodomethane dropwise. Stir for 15 minutes to form the zinc-carbenoid species.

-

(Optional but recommended): Add Trichloroacetic acid (dissolved in DCM) to accelerate the reaction if kinetics are slow.

-

Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with KMnO₄; product does not stain well with UV).

-

-

Quench & Isolation:

-

Cool to 0°C. SLOWLY quench with saturated aqueous NH₄Cl. Vigorous gas evolution will occur.

-

Separate layers. Extract aqueous layer with DCM (2x).

-

Wash combined organics with 1N HCl (to remove zinc salts) and then saturated NaHCO₃.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc 10:1).

-

Yield: Typically 60–75%.

-

Characterization: ¹H NMR will show disappearance of alkene protons (approx 5.0 ppm) and appearance of high-field cyclopropyl protons (0.4–0.8 ppm).

-

Part 5: Application in Kinase Inhibitor Design

In a hypothetical optimization of a JAK inhibitor, replacing a solvent-exposed piperidine with 5-azaspiro[2.3]hexane resulted in:

-

Potency: Maintained IC₅₀ (< 10 nM).

-

Permeability: Papp (MDCK) increased from

to -

Clearance: Intrinsic clearance (CLint) in human liver microsomes decreased by 40%, attributed to the removal of the oxidizable C-H bonds adjacent to the nitrogen.

Diagram 2: Workflow for Bioisosteric Replacement

Caption: Iterative cycle for replacing labile rings with cyclopropyl azetidines.

References

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3][4][5] Link

-

Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[6][7] Journal of Medicinal Chemistry. Link

-

Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery.[7][8][9] Current Topics in Medicinal Chemistry. Link

-

Grygorenko, O. O., et al. (2018). Spiro[2.3]hexane-1-amines: Synthesis and physicochemical characterization. European Journal of Organic Chemistry. Link

-

Chupryna, A. A., et al. (2019). Spirocyclic motifs in drug design.[6][7][10] Drug Discovery Today. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

A Technical Guide to the Physicochemical Profiling of (1-Cyclopropylazetidin-3-yl)methanol: logP and pKa Determination

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "form follows function" is profoundly relevant. The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its fundamental physicochemical properties. Among the most critical of these are the logarithm of the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa). These parameters govern a molecule's solubility, permeability, and interaction with biological targets, ultimately dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4]

This technical guide provides an in-depth exploration of the experimental and computational methodologies for determining the logP and pKa of (1-Cyclopropylazetidin-3-yl)methanol, a novel small molecule with potential therapeutic applications. The structural features of this compound, namely the presence of a basic azetidine nitrogen and a polar hydroxyl group, make its ionization and lipophilicity key determinants of its biological behavior. Understanding these properties is paramount for researchers, scientists, and drug development professionals seeking to optimize its potential as a therapeutic agent.

Physicochemical Properties of (1-Cyclopropylazetidin-3-yl)methanol

A comprehensive literature search did not yield experimentally determined logP and pKa values for (1-Cyclopropylazetidin-3-yl)methanol. However, computational methods provide a valuable starting point for estimating these crucial parameters.

| Property | Predicted Value | Source |

| XlogP | 0.2 | PubChemLite[5] |

| pKa | Not available | - |

Note: The absence of a predicted pKa value in readily available public databases underscores the necessity for experimental determination or the use of specialized predictive software.

Part 1: Experimental Determination of logP

The logP, a measure of a compound's lipophilicity, is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.[3][6] The "shake-flask" method, while time-consuming, is considered the gold standard for its accuracy and directness.[7][8][9]

Workflow for Shake-Flask logP Determination

Caption: Workflow for Shake-Flask logP Determination.

Detailed Experimental Protocol: Shake-Flask Method

1. Preparation of Saturated Solvents:

-

Rationale: To ensure that the partitioning equilibrium is not influenced by the mutual solubility of the two phases, it is essential to pre-saturate the n-octanol and water.

-

Procedure:

-

Mix equal volumes of n-octanol and purified water in a large separatory funnel.

-

Shake vigorously for 30 minutes.

-

Allow the phases to separate for at least 24 hours at a constant temperature.

-

Carefully collect the octanol-saturated water (bottom layer) and water-saturated octanol (top layer).

-

2. Sample Preparation:

-

Rationale: A precise starting concentration in one phase is required for accurate final calculations. The concentration should be chosen to be within the linear range of the analytical method.

-

Procedure:

-

Prepare a stock solution of (1-Cyclopropylazetidin-3-yl)methanol in a suitable solvent (e.g., methanol or DMSO).

-

Create a series of dilutions of the stock solution in octanol-saturated water to a final concentration suitable for analysis (e.g., 10-100 µM).

-

3. Partitioning and Equilibration:

-

Rationale: Vigorous shaking increases the surface area between the two phases, facilitating the transfer of the analyte until equilibrium is reached. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination during sampling.

-

Procedure:

-

In screw-cap vials, add equal volumes of the aqueous sample solution and water-saturated octanol.

-

Shake the vials on a mechanical shaker for a predetermined time (e.g., 1-2 hours) at a constant temperature (typically 25 °C).

-

Centrifuge the vials to ensure complete phase separation.

-

4. Quantification and Calculation:

-

Rationale: A validated and sensitive analytical method is crucial for accurate concentration determination in both phases. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.

-

Procedure:

-

Carefully withdraw an aliquot from both the aqueous and octanol layers.

-

Analyze the concentration of (1-Cyclopropylazetidin-3-yl)methanol in each aliquot using a validated HPLC-UV method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Part 2: Experimental Determination of pKa

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[4] For (1-Cyclopropylazetidin-3-yl)methanol, the azetidine nitrogen is expected to be the primary basic center. Potentiometric titration is a robust and widely used method for pKa determination.[10][11][12]

Workflow for Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Detailed Experimental Protocol: Potentiometric Titration

1. Instrument and Solution Preparation:

-

Rationale: Accurate calibration of the pH meter is fundamental to obtaining reliable pKa values. The use of a standardized titrant ensures the accuracy of the volume added.

-

Procedure:

-

Calibrate a potentiometer with at least three standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).[10]

-

Prepare a solution of (1-Cyclopropylazetidin-3-yl)methanol of known concentration (e.g., 1-10 mM) in degassed, purified water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, but the pKa will be an apparent pKa (pKaapp) specific to that solvent system.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

2. Titration Procedure:

-

Rationale: Starting at a low pH ensures that the basic azetidine nitrogen is fully protonated. The gradual addition of a base allows for the systematic deprotonation and the generation of a complete titration curve.

-

Procedure:

-

Place a known volume of the sample solution in a thermostatted vessel and stir continuously.

-

Use the standardized acid to adjust the initial pH of the solution to a value where the basic functional group is fully protonated (e.g., pH 2-3).

-

Begin the titration by adding small, precise increments of the standardized base.

-

After each addition, allow the pH reading to stabilize and record both the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the expected pKa by at least 2 pH units.

-

3. Data Analysis:

-

Rationale: The titration curve provides a graphical representation of the pH change as a function of the added titrant. The pKa corresponds to the point of maximum buffering capacity, which is the midpoint of the steepest part of the curve.

-

Procedure:

-

Plot the recorded pH values against the volume of titrant added.

-

Determine the equivalence point, which is the point of inflection on the titration curve. This can be done by finding the maximum of the first derivative of the curve.

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10]

-

Part 3: Computational Prediction of logP and pKa

In silico methods are invaluable for the early-stage assessment of drug candidates, offering rapid and cost-effective alternatives to experimental measurements.[7][13] A variety of computational approaches are available for predicting logP and pKa.

logP Prediction Methods:

-

Fragment-based methods: These approaches calculate logP by summing the contributions of individual molecular fragments.[14]

-

Atom-based methods: Similar to fragment-based methods, these sum the contributions of individual atoms.[15]

-

Whole molecule approaches: These methods use descriptors of the entire molecule, such as molecular lipophilicity potential and topological indices, to predict logP.[14]

-

Machine learning and deep learning models: These models are trained on large datasets of experimentally determined logP values and can provide highly accurate predictions.[13][16]

pKa Prediction Methods:

-

Empirical methods: These methods use databases of experimentally determined pKa values and apply corrections based on the local chemical environment of the ionizable group.[17]

-

Quantum chemical methods: These approaches calculate the energetics of the protonation/deprotonation reaction to predict the pKa.[18]

-

Machine learning models: Similar to logP prediction, machine learning models trained on large pKa datasets can provide accurate predictions.[19]

Commercially and Freely Available Software:

A number of software packages are available for the prediction of logP and pKa, including:

Conclusion

The determination of logP and pKa is a cornerstone of the physicochemical characterization of any drug candidate. For (1-Cyclopropylazetidin-3-yl)methanol, while computational methods provide an initial estimate of its lipophilicity, experimental determination through robust methods such as the shake-flask technique for logP and potentiometric titration for pKa is essential for obtaining accurate and reliable data. The detailed protocols and workflows presented in this guide provide a comprehensive framework for researchers to perform these critical measurements, thereby enabling a more informed and efficient drug development process.

References

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Csendes, Z., & Völgyi, G. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(11), 2847–2855. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Retrieved from [Link]

-

Ulrich, N., & Gubskaya, A. V. (2019). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33(12), 1127–1133. Retrieved from [Link]

-

Ghosh, A., & Sanyal, D. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol–water Prediction. Molecular Informatics, 42(4), 2200171. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

-

The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

-

Schrödinger. (n.d.). Epik. Retrieved from [Link]

-

Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

-

IEEE. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Retrieved from [Link]

-

Chen, I. J., & Foloppe, N. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1836–1851. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

-

Sabela, A., & Esteves da Silva, J. C. G. (2009). Development of Methods for the Determination of pKa Values. Journal of the Brazilian Chemical Society, 20(9), 1595–1617. Retrieved from [Link]

-

Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]

-

Işık, M., Bergazin, T. D., & Rizzi, A. (2022). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 36(4), 219–236. Retrieved from [Link]

-

Donovan, S. F., & Pescatore, M. C. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

-

Andrés, A., Rosés, M., & Ràfols, C. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Journal of Chromatography A, 1425, 131–141. Retrieved from [Link]

-

Popović-Nikolić, M., & Vasić, V. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of the Serbian Chemical Society, 84(7-8), 837–848. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Gündüz, N., & Kiliç, E. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Turkish Journal of Chemistry, 33(4), 543-556. Retrieved from [Link]

-

Sarmini, K., & Kenndler, E. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Trends in Analytical Chemistry, 16(5), 232-243. Retrieved from [Link]

-

PubChemLite. (n.d.). (1-cyclopropylazetidin-3-yl)methanol (C7H13NO). Retrieved from [Link]

-

American Elements. (n.d.). (1-cyclopropylazetidin-2-yl)methanol. Retrieved from [Link]

-

PubChemLite. (n.d.). (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO). Retrieved from [Link]

- Google Patents. (n.d.). CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate.

-

PubChem. (n.d.). (1-Benzylpiperidin-3-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopent-3-en-1-ylmethanol. Retrieved from [Link]

Sources

- 1. thesolubilitycompany.com [thesolubilitycompany.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 4. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - (1-cyclopropylazetidin-3-yl)methanol (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 6. sevenstarpharm.com [sevenstarpharm.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 14. mdpi.com [mdpi.com]

- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemaxon.com [chemaxon.com]

- 18. schrodinger.com [schrodinger.com]

- 19. schrodinger.com [schrodinger.com]

- 20. acdlabs.com [acdlabs.com]

- 21. MoKa - pKa modelling [moldiscovery.com]

Technical Guide: 3-Hydroxymethyl-1-cyclopropylazetidine

This technical guide provides an in-depth analysis of 3-hydroxymethyl-1-cyclopropylazetidine , a high-value pharmacophore used in modern medicinal chemistry to modulate physicochemical properties such as basicity (

Fragment Class: Saturated Heterocycle / Bioisostere

Primary Application: Fragment-Based Drug Discovery (FBDD),

Structural Identity & Cheminformatics

The molecule consists of a four-membered azetidine ring substituted at the nitrogen (position 1) with a cyclopropyl group and at position 3 with a hydroxymethyl group. This specific substitution pattern is designed to lower the basicity of the amine while providing a primary alcohol handle for further elaboration.

Core Identifiers

| Parameter | Value | Notes |

| IUPAC Name | (1-cyclopropylazetidin-3-yl)methanol | |

| Canonical SMILES | OCC1CN(C2CC2)C1 | Standard representation |

| Isomeric SMILES | OCC1CN(C2CC2)C1 | Achiral (plane of symmetry) |

| InChI Key | Generated from SMILES | ZDGKQOJYQJZXQZ-UHFFFAOYSA-N |

| Molecular Formula | ||

| Molecular Weight |

Physicochemical Profile (Calculated)

| Property | Value | Significance in Drug Design |

| cLogP | Low lipophilicity aids solubility.[1] | |

| TPSA | High permeability potential.[1] | |

| Critical Feature: Significantly lower than | ||

| High 3D complexity (Fsp3). |

Synthetic Pathways[6][7][8][9]

Direct alkylation of azetidines with cyclopropyl halides is kinetically disfavored due to the inability of the cyclopropyl ring to undergo

Method A: The "Giering" Reductive Amination (Recommended)

This protocol utilizes [(1-ethoxycyclopropyl)oxy]trimethylsilane , which acts as a stable precursor to cyclopropanone in situ. This method avoids the handling of unstable cyclopropanone and minimizes ring-opening side reactions.

Reaction Scheme (DOT Visualization)

Figure 1: One-pot reductive amination workflow using a masked cyclopropanone equivalent.

Detailed Protocol

-

Preparation: In a dry round-bottom flask, suspend azetidine-3-methanol hydrochloride (

) in anhydrous Methanol ( -

Free Basing (In situ): Add Triethylamine (

) to neutralize the HCl salt.[1] Stir for 15 minutes. -

Acetal Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (

), followed by glacial Acetic Acid ( -

Imine Formation: Heat the mixture to reflux (

) for 1–2 hours. Note: This ensures the deprotection of the silyl enol ether to generate cyclopropanone, which immediately condenses with the amine. -

Reduction: Cool the reaction to

. Portion-wise, add Sodium Cyanoborohydride ( -

Workup: Quench with

(adjust to -

Purification: The product is polar. Purify via flash column chromatography using DCM:MeOH:

(90:9:1).[1]

Medicinal Chemistry Utility: The "Cyclopropyl Effect"

The inclusion of the

Mechanism of Action: Modulation

The cyclopropyl group exerts a strong electron-withdrawing inductive effect (

-

Effect: This withdraws electron density from the nitrogen lone pair.[1]

-

Result: The

of the conjugate acid drops by 2–3 log units compared to -

Benefit: At physiological pH (7.4), a larger fraction of the molecule remains neutral, significantly improving passive membrane permeability and reducing hERG channel inhibition (which often correlates with high basicity).

Decision Logic for Scaffold Selection

Figure 2: Strategic decision tree for selecting N-cyclopropyl azetidine over other amine scaffolds.

Quality Control & Characterization

When verifying the synthesized material, specific spectral signatures confirm the successful installation of the cyclopropyl group and the integrity of the hydroxymethyl arm.

| Technique | Diagnostic Signal | Interpretation |

| Characteristic cyclopropyl methylene protons. | ||

| Hydroxymethyl | ||

| High-field cyclopropyl carbons. | ||

| LC-MS | Parent ion (ESI positive).[1] |

Storage: As a free base, the molecule acts as an amino-alcohol and can be hygroscopic.[1] It is best stored as a hydrochloride or oxalate salt at

References

-

Giering, D. S., et al. (1998).[1] Efficient Synthesis of N-Cyclopropylamines via Reductive Amination. Use of [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent.[1]

-

Context: Primary source for the recommended synthesis protocol.[1]

-

Source:

-

-

Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring.

- Context: Discusses the modulation effects of saturated heterocycles and cyclopropyl amines in drug design.

-

Source:

-

Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.

- Context: Provides comparative data on azetidine/oxetane physicochemical properties (LogP, pKa).

-

Source:

-

Barnes-Seeman, D. (2012).[1] The Role of Azetidines in Drug Discovery.

-

Context: Comprehensive review of azetidine stability and synthetic utility.[1]

-

Source:

-

Sources

The Azetidine Renaissance: Strategic Building Blocks for Next-Gen Drug Discovery

[1][2]

Executive Summary

For decades, medicinal chemistry was dominated by the "stable" six-membered rings—piperidines, morpholines, and piperazines. Four-membered azetidines were historically sidelined due to perceived synthetic difficulty and ring strain (~25 kcal/mol).[1][2] However, a paradigm shift has occurred. Azetidines are no longer just "strained curiosities"; they are now validated, high-value scaffolds that offer a precise solution to the "molecular obesity" crisis in drug discovery.[2]

This technical guide explores the strategic application of novel azetidine building blocks. By leveraging their unique ability to lower lipophilicity (LogP) without sacrificing basicity, and their surprising metabolic robustness, researchers can fine-tune physicochemical properties with a precision that larger rings cannot match.[2] We detail the structural rationale, advanced synthetic protocols, and proven case studies that define the modern azetidine renaissance.

Part 1: Structural & Physicochemical Advantage[2]

The primary utility of the azetidine ring lies in its ability to modulate the Lipophilic Efficiency (LipE) of a drug candidate.[2] Replacing a piperidine or pyrrolidine with an azetidine often results in a significant reduction in lipophilicity and molecular weight, while maintaining the requisite nitrogen basicity for target engagement.

Comparative Physicochemical Profile

The following data highlights the "Goldilocks" zone occupied by azetidines—more polar than their 5- and 6-membered counterparts but sufficiently basic to function as bioisosteres.[1][2]

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Drug Design |

| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0.0 | High strain correlates with rigid vectors; surprisingly robust to P450 oxidation.[1] |

| pKa (Conjugate Acid) | ~11.29 | ~11.27 | ~11.22 | Basicity is comparable; azetidine does not significantly sacrifice H-bond accepting/donating capability.[1][2] |

| LogP (Calculated) | ~0.2 | ~0.8 | ~1.4 | Critical Advantage: Significant reduction in lipophilicity improves solubility and lowers metabolic clearance risk.[2] |

| Fsp³ Character | 1.00 | 1.00 | 1.00 | High fraction of sp³ carbons enhances 3D complexity, improving selectivity over flat aromatic systems. |

The "Gem-Dimethyl" Effect & 3,3-Disubstitution

A key structural feature of modern azetidine building blocks is 3,3-disubstitution .[1][2]

-

Conformational Locking: Substituents at the C3 position encounter significant steric repulsion, forcing the ring into a puckered conformation. This rigidity reduces the entropic penalty of binding to a protein target.

-

Metabolic Blocking: The C3 position is the primary site for oxidative metabolism in unsubstituted azetidines. Disubstitution (e.g., gem-difluoro, spirocycles) effectively blocks this "soft spot," extending half-life (

).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Part 2: Strategic Synthesis Methodologies

Accessing functionalized azetidines requires overcoming the enthalpy of ring formation. Modern protocols avoid harsh conditions, utilizing thermodynamic traps or rapid kinetic closures.

Workflow 1: De Novo Assembly via [2+2] Cycloaddition

For complex 3,3-disubstituted systems, ring closure from acyclic precursors is often more efficient than functionalizing a pre-formed ring.[2]

Figure 1: General synthetic pathways for accessing functionalized azetidine cores. The [2+2] cycloaddition offers modular access to highly substituted scaffolds.

Experimental Protocol: Synthesis of 3,3-Difluoroazetidine Hydrochloride

This building block is critical for introducing a metabolically stable, lipophilicity-lowering motif.[1][2] The synthesis utilizes a Reformatsky-type reaction followed by reduction.[1][2][3]

Reagents Required:

Step-by-Step Methodology:

-

Formation of the

-Lactam (Reformatsky Reaction):-

Activate Zinc dust (1.5 eq) with TMSCl in dry THF under Argon.

-

Add ethyl bromodifluoroacetate (1.2 eq) and the appropriate imine (formed from benzhydrylamine and paraformaldehyde) dropwise at reflux.[1][2]

-

Mechanism: The in situ generated organozinc reagent undergoes a Reformatsky-type addition to the imine, followed by cyclization to form the 1-benzhydryl-3,3-difluoroazetidin-2-one.[1][2]

-

Yield Check: Expect ~75-85% yield after column chromatography (Hexanes/EtOAc).[1][2]

-

-

Reduction to Azetidine:

-

Suspend the

-lactam intermediate in dry ether.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Carefully add

(1 eq) andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Reflux for 4 hours.[1][2] Quench carefully with Glauber’s salt (

).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Filter and concentrate to obtain 1-benzhydryl-3,3-difluoroazetidine.[1][2]

-

-

Deprotection (Hydrogenolysis):

-

Add 20 mol%

and ammonium formate (hydrogen source) or usengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Stir at 60°C until TLC indicates consumption of starting material.

-

Filter through Celite.[1][2] Add HCl in dioxane and evaporate to isolate 3,3-difluoroazetidine hydrochloride as a white solid.[2]

Part 3: Applications in Drug Discovery[1][5]

The incorporation of azetidines is not merely academic; it is a validated strategy in FDA-approved therapeutics.[1][2]

Case Study: Cobimetinib (Cotellic)

Indication: Melanoma (MEK Inhibitor) Azetidine Role: The molecule features a 3-hydroxy-3-(piperidin-2-yl)azetidine core.[1][2][5]

-

Structural Logic: The azetidine ring acts as a rigid spacer that orients the piperidine ring into a specific hydrophobic pocket of the MEK enzyme.

-

Solubility: The hydroxyl group at the C3 position of the azetidine, combined with the small ring size, significantly enhances aqueous solubility compared to a bis-piperidine analog.

Case Study: Baricitinib (Olumiant)

Indication: Rheumatoid Arthritis (JAK1/2 Inhibitor) Azetidine Role: Features a 1-(ethylsulfonyl)-3-(pyrazol-1-yl)azetidine-3-acetonitrile moiety.[1][2][6]

-

Bioisosterism: The azetidine serves as a sp³-rich linker connecting the ethylsulfonyl group and the active pyrazole pharmacophore.[1]

-

Selectivity: The unique vector geometry of the 3,3-disubstituted azetidine (approx. 90° bond angles) directs the sulfonyl group away from the kinase hinge region, contributing to selectivity for JAK1/2 over other kinases.

Decision Matrix: When to Use an Azetidine Bioisostere

Use the following logic flow to determine if an azetidine replacement is suitable for your lead compound.

Figure 2: Strategic decision tree for deploying azetidine bioisosteres in lead optimization.

Part 4: Future Outlook - Spirocyclic Azetidines

The frontier of azetidine chemistry lies in spirocyclic systems (e.g., 2-oxa-6-azaspiro[3.3]heptane).[1][2] These "angular" azetidines offer:

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed, 2026.[2] Link

-

Cobimetinib (Cotellic) Structure and Pharmacology. PubChem/NIH, 2025.[2] Link[1][2]

-

Baricitinib: A Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. PMC, 2019.[1][2] Link

-

Synthesis of 3,3-Difluoroazetidines via Reformatsky Reaction. ResearchGate, 2006.[2] Link

-

Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Properties. BenchChem, 2025.[7] Link

Sources

- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cobimetinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 288315-03-7 | 3,3-Difluoroazetidine hydrochloride [fluoromart.com]

- 5. Cobimetinib - NCI [dctd.cancer.gov]

- 6. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

(1-Cyclopropylazetidin-3-yl)methanol safety data sheet (SDS)

[label

Finalizing the Whitepaper

I'm now putting the finishing touches on the whitepaper, after merging all validated procedures and diagrams. The sections now include an introduction to properties, structural analysis of key features, and safe storage instructions. I've re-reviewed the document for overall flow, and incorporated all feedback. Finally, I'm proofreading the entire whitepaper to ensure the integrity of the data and presentation.

Integrating Structural Data

I've integrated a new section on structural insights, covering the cyclopropyl group's lipophilicity and its impact on membrane permeability, along with the azetidine ring's basicity. I'm also including how the -CH2OH group affects its reactivity, including ring opening with strong acids. A properties table is included.

\n\n I've updated the structural analysis, noting the impact of both the cyclopropyl group and the primary alcohol on chemical behavior. I also considered potential ring-opening reactions with acids, and added a quantitative properties table to highlight the data.

Refining the Whitepaper

I'm now revising the whitepaper's introductory sections, and I've integrated the structural data. I've highlighted key properties, focusing on the cyclopropyl ring and the alcohol group's implications for reactivity and hygroscopic nature, and incorporated the table. I'm focusing on the overall flow.

Finalizing the Whitepaper

I'm now revising the whitepaper to include the finalized lab and spill procedures and safety measures, including PPE, with complete descriptions. I've focused on creating a self-validating system, and I've reviewed the structural analysis to inform all sections. I'm focusing on clarity.

Finalizing the Procedures

I've incorporated the final laboratory procedures into the whitepaper and included an amended spill response protocol. I have focused on clarity, by adding hygroscopic management, proper transfer to amber vials, visual cues of complete solubilization, and storage guidelines.

Assessing the Drug's Application

I'm now integrating the application workflow, especially for kinase degraders, while considering the role of the compound's functionalities. I'm focusing on the structural impacts of both the alcohol and cyclopropyl-azetidine groups. I've built a structural foundation, and am working on improving clarity.

Advanced Safety Data and Handling Whitepaper: (1-Cyclopropylazetidin-3-yl)methanol in Medicinal Chemistry

Executive Summary & Chemical Identity

(1-Cyclopropylazetidin-3-yl)methanol is a highly specialized, bifunctional building block increasingly utilized in the synthesis of advanced therapeutics, including targeted protein degraders (PROTACs) and kinase inhibitors [2.5]. Incorporating a strained four-membered azetidine ring substituted with a cyclopropyl group and a primary alcohol, this scaffold offers unique spatial geometry and lipophilicity. However, its distinct structural features necessitate rigorous safety and handling protocols to maintain chemical integrity and protect laboratory personnel.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of (1-cyclopropylazetidin-3-yl)methanol requires analyzing its structural components:

-

Azetidine Ring Strain: The 4-membered nitrogen heterocycle possesses significant angle strain (~26 kcal/mol). While kinetically stable under ambient conditions, prolonged exposure to strong acids or electrophiles without proper cooling can induce ring-opening side reactions.

-

Cyclopropyl Substitution: The

-cyclopropyl group increases the overall lipophilicity of the molecule compared to unsubstituted azetidines, enhancing membrane permeability in drug design. It sterically shields the nitrogen, slightly reducing its nucleophilicity while maintaining its basicity. -

Primary Hydroxyl Group: The -CH2OH moiety is the primary site for synthetic functionalization. Because it is a strong hydrogen bond donor/acceptor, the compound is prone to hygroscopicity[1].

Table 1: Quantitative Chemical Properties